molecular formula C8H8ClI B14030736 2-Chloro-4-ethyl-1-iodobenzene

2-Chloro-4-ethyl-1-iodobenzene

Cat. No.: B14030736
M. Wt: 266.50 g/mol
InChI Key: XQIFSIZHGOIDBJ-UHFFFAOYSA-N
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Description

2-Chloro-4-ethyl-1-iodobenzene is an organic compound belonging to the class of halogenated benzenes It features a benzene ring substituted with chlorine, ethyl, and iodine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-ethyl-1-iodobenzene typically involves halogenation reactions. One common method is the iodination of 2-Chloro-4-ethylbenzene using iodine and an oxidizing agent such as nitric acid. The reaction is carried out under reflux conditions to ensure complete iodination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-ethyl-1-iodobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as amines or alkoxides under suitable conditions.

    Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The compound can be reduced to remove the halogen atoms, yielding simpler benzene derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in ethanol.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

    Nucleophilic Substitution: Products include substituted benzene derivatives.

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include dehalogenated benzene derivatives.

Scientific Research Applications

2-Chloro-4-ethyl-1-iodobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of novel drug candidates, particularly in the synthesis of compounds with potential therapeutic effects.

    Material Science: It is used in the preparation of advanced materials with specific properties, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethyl-1-iodobenzene in chemical reactions involves the reactivity of its halogen substituents. The iodine atom, being more reactive, often participates in nucleophilic substitution reactions, while the chlorine atom can influence the electronic properties of the benzene ring, affecting its reactivity in electrophilic aromatic substitution reactions.

Comparison with Similar Compounds

  • 2-Chloro-1-iodobenzene
  • 4-Chloro-1-iodobenzene
  • 2-Chloro-4-methyl-1-iodobenzene

Comparison: 2-Chloro-4-ethyl-1-iodobenzene is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties compared to similar compounds. The ethyl group can provide steric hindrance and electronic effects that differentiate it from other halogenated benzenes.

Properties

Molecular Formula

C8H8ClI

Molecular Weight

266.50 g/mol

IUPAC Name

2-chloro-4-ethyl-1-iodobenzene

InChI

InChI=1S/C8H8ClI/c1-2-6-3-4-8(10)7(9)5-6/h3-5H,2H2,1H3

InChI Key

XQIFSIZHGOIDBJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)I)Cl

Origin of Product

United States

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